1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one
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Overview
Description
“1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one” is a chemical compound with the CAS Number: 177910-85-9 . Its IUPAC name is 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone . The compound has a molecular weight of 164.21 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Pharmacophoric Elements and Activity
A study explored the synthesis and pharmacological evaluation of a series of compounds including 1,2-dihydro-1[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists. The research identified basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety as the key pharmacophoric elements. These compounds showed potential in the inhibition of the Bezold-Jarisch reflex in rats and were orally active in the protection against cisplatin-induced emesis in dogs or ferrets (Matsui et al., 1992).
MCH1R Binding and Antagonistic Activity
Another study highlighted the discovery of imidazo[1,2-a]pyridine derivatives that were evaluated for their binding and antagonistic activity against MCH1R. The introduction of a methyl substituent at the 3-position of imidazo[1,2-a]pyridine significantly improved MCH1R affinity. These compounds demonstrated good potency and brain exposure in rats, indicating potential as therapeutic agents (Kishino et al., 2009).
Cytoprotective Antiulcer Activity
Research into (1H-Pyrazol-1-yl)-, (1H-imidazol-1-yl)-, and (1H-1,2,4-triazol-1-yl)pyrimidines, structurally related to the compound , revealed cytoprotective antiulcer activity. These compounds, specifically 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, showcased potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating their therapeutic potential in ulcer treatment (Ikeda et al., 1996).
Peripheral Benzodiazepine Receptor (PBR) Targeting
A study synthesized fluoroethoxy and fluoropropoxy substituted compounds that exhibited high in vitro affinity and selectivity for PBRs compared to CBRs. These compounds were prepared as radiolabeled versions for positron emission tomography, showing potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Cardiotonic Agent Potential
1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020) was investigated for its cardiovascular effects. It was identified as a nonglycoside, noncatechol cardiotonic agent, showing effectiveness in increasing cardiac contractility and cardiac index while decreasing systemic vascular resistance, suggesting potential in treating congestive heart failure (Ohhara et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been associated with a variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Mode of Action
It is known that imidazo[1,2-a]pyrimidines interact with their targets to exert their effects
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of cellular responses . For example, the Gaq protein subfamily, which is known to be modulated by similar compounds, activates the enzyme phospholipase C-b, leading to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate into diacylglycerol and myo-inositol 1,4,5-trisphosphate .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWLPZFKVZUHMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2CCCCC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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